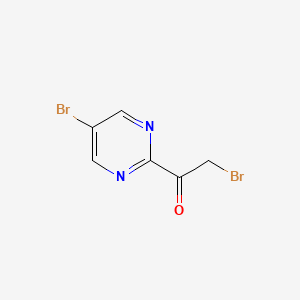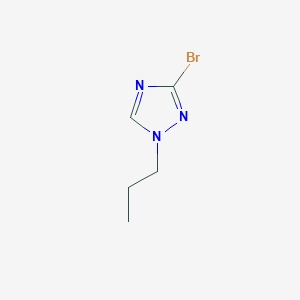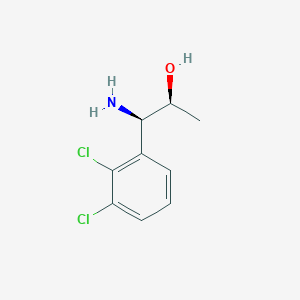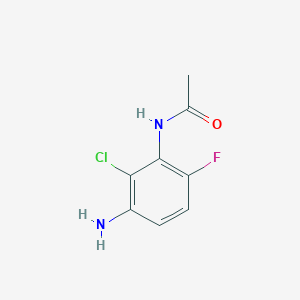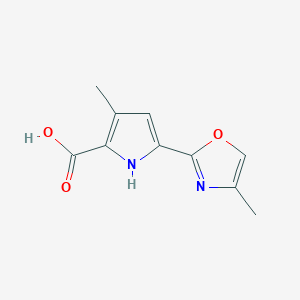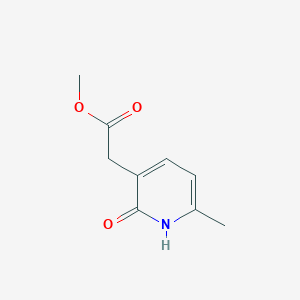
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a vinyl group attached to the phenyl ring, which is connected to the alpha carbon of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid typically involves the use of starting materials such as 2-vinylbenzaldehyde and an appropriate amino acid precursor. One common method involves the condensation of 2-vinylbenzaldehyde with an amino acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-vinylbenzoic acid or 2-vinylbenzaldehyde.
Reduction: Formation of 2-ethylphenyl derivatives.
Substitution: Formation of N-substituted amino acid derivatives.
Scientific Research Applications
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2-vinylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group may participate in binding interactions, while the amino acid moiety can influence the compound’s overall activity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-phenylpropanoic acid: Lacks the vinyl group, resulting in different chemical properties and reactivity.
(2S)-2-Amino-3-(2-ethylphenyl)propanoic acid: Contains an ethyl group instead of a vinyl group, affecting its chemical behavior and applications.
Uniqueness
(2S)-2-Amino-3-(2-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in research and industry.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
KKPWKZXSGILNKP-JTQLQIEISA-N |
Isomeric SMILES |
C=CC1=CC=CC=C1C[C@@H](C(=O)O)N |
Canonical SMILES |
C=CC1=CC=CC=C1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


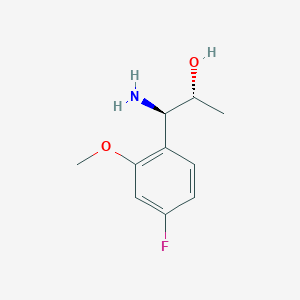
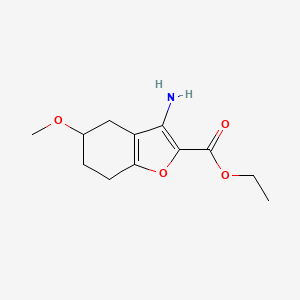


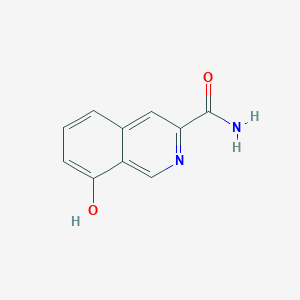
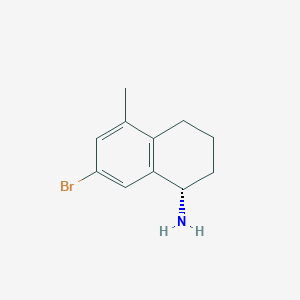
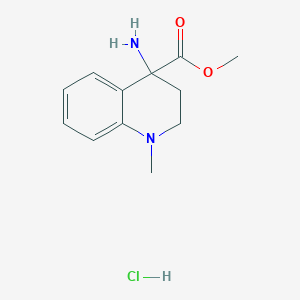
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
